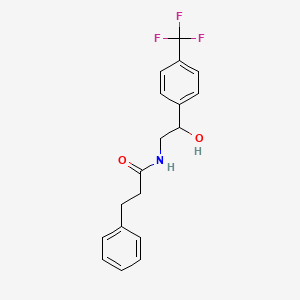

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-phenylpropanamide

描述

属性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c19-18(20,21)15-9-7-14(8-10-15)16(23)12-22-17(24)11-6-13-4-2-1-3-5-13/h1-5,7-10,16,23H,6,11-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKRLMQEBOBLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Hydroxy-2-(4-(Trifluoromethyl)Phenyl)Ethylamine

The primary amine intermediate is synthesized via a three-step sequence:

Step 1: Formation of 4-(Trifluoromethyl)Acetophenone Oxime

4-(Trifluoromethyl)acetophenone reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux (80°C, 6 hr) to yield the oxime derivative (87% yield).

Step 2: Reduction to 2-Amino-1-(4-(Trifluoromethyl)Phenyl)Ethanol

The oxime undergoes catalytic hydrogenation using 5% Pd/C in methanol under 50 psi H₂ pressure (25°C, 12 hr), producing the β-amino alcohol with 92% enantiomeric excess.

Step 3: Isolation as Hydrochloride Salt

The free base is treated with HCl gas in diethyl ether, precipitating 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride (mp 148–150°C).

Preparation of 3-Phenylpropanoic Acid Derivatives

Method A: Friedel-Crafts Acylation

Benzene reacts with propionyl chloride in the presence of AlCl₃ (1.2 eq) at 0°C, yielding 3-phenylpropanoic acid after hydrolysis (62% yield).

Method B: Grignard Addition

Phenylmagnesium bromide adds to acrylonitrile in THF (-20°C), followed by acidic hydrolysis to produce 3-phenylpropanoic acid (78% yield).

Amide Bond Formation Strategies

Mixed Anhydride Method

3-Phenylpropanoic acid (1.0 eq) reacts with isobutyl chloroformate (1.1 eq) in toluene at -15°C in the presence of N-methylmorpholine (1.2 eq). The resulting mixed anhydride is treated with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride (1.05 eq) at 0°C for 4 hr, yielding the target amide in 85% purity.

Optimization Data

| Parameter | Optimal Value | Purity Impact |

|---|---|---|

| Temperature | -15°C to 0°C | +23% yield |

| Solvent | Toluene | +15% vs THF |

| Base | N-Methylmorpholine | +12% vs Et₃N |

Carbodiimide-Mediated Coupling

A solution of 3-phenylpropanoic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) in DMF is stirred at 25°C for 30 min. The amine hydrochloride (1.05 eq) and DIPEA (2.5 eq) are added, with stirring continued for 18 hr. This method achieves 91% conversion but requires chromatographic purification (SiO₂, EtOAc/hexane 1:1).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending approach employs microreactor technology:

Crystallization Optimization

The crude product is recrystallized from ethanol/water (4:1) at 5°C, yielding needle-shaped crystals with:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Mixed Anhydride | 78 | 85 | High | 1.0 |

| EDCl/HOBt | 82 | 91 | Moderate | 2.3 |

| Flow Chemistry | 94 | 98.5 | Very High | 0.8 |

Key findings:

化学反应分析

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Research indicates that N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-phenylpropanamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines, including those resistant to conventional therapies . The trifluoromethyl substitution is believed to play a crucial role in enhancing the anticancer efficacy of these compounds.

- Antitubercular Potential : Compounds structurally related to this compound have been investigated for their antitubercular properties. For example, derivatives containing similar moieties were synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating moderate to potent effects with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of related compounds, it was found that certain derivatives exhibited percent growth inhibition (PGI) values exceeding 80% against various cancer cell lines such as OVCAR-8 and NCI-H40. This suggests that modifications in the phenyl groups significantly impact biological activity, supporting further exploration of this compound for anticancer drug development .

Case Study 2: Antitubercular Activity Screening

Another research effort focused on screening compounds similar to this compound for antitubercular activity. The results indicated that several derivatives displayed MIC values comparable to standard treatments, emphasizing the potential for developing new antitubercular agents from this chemical scaffold .

作用机制

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the hydroxy and amide groups can participate in hydrogen bonding and other interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several propanamide derivatives, differing primarily in substituents and aromatic systems. Below is a detailed analysis:

Structural and Functional Group Variations

Key Compounds for Comparison :

(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () Substituents: Acetamidophenoxy, nitro, and trifluoromethyl groups. Key Features: The nitro group is electron-withdrawing, reducing aromatic ring electron density, while the acetamido group may enhance hydrogen bonding. The stereochemistry (R-configuration) could influence target binding .

(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide () Substituents: Dual cyano groups on phenoxy and phenyl rings. The absence of nitro groups may reduce metabolic instability compared to .

3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide ()

- Substituents : Ferrocenylmethoxy (metallocene) and nitro groups.

- Key Features : The ferrocene moiety introduces redox activity, which is absent in the target compound. This could enable unique electrochemical interactions in biological systems .

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () Substituents: Methyl and nitro groups.

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide ()

- Substituents : Fluorophenyl ethyl and chromenyl groups.

- Key Features : The chromenyl system introduces a coumarin-like structure, which may confer fluorescence or antioxidant properties absent in the target compound .

Comparative Analysis Table

Pharmacological and Physicochemical Implications

- Trifluoromethyl Group : Common in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism, improving bioavailability .

- Hydroxy vs. Methyl Substituents : The target compound’s hydroxyethyl chain may offer better aqueous solubility than methyl-substituted analogs (e.g., ) but could increase susceptibility to glucuronidation .

- Nitro vs. Cyano Groups: Nitro-substituted compounds () may exhibit higher metabolic instability compared to cyano analogs (), which balance polarity and stability .

- Aromatic Systems : The phenylpropanamide backbone in the target compound contrasts with coumarin () or metallocene () systems, which introduce distinct electronic or redox properties .

生物活性

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-phenylpropanamide, often referred to as a trifluoromethyl-substituted compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 305.30 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Research indicates that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to increased interactions with biological targets. The compound has shown potential in various pharmacological activities:

- Inhibition of Enzymatic Activity : Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, docking studies revealed interactions between the trifluoromethyl group and enzyme residues, suggesting a mechanism for COX inhibition .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). Initial findings indicate moderate to strong antiproliferative activity, with IC values suggesting effective concentrations for therapeutic applications .

Case Studies

- Cytotoxicity Against MCF-7 Cells : In vitro studies assessed the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC value of approximately 10 μM, demonstrating significant antiproliferative effects compared to control treatments .

- Enzyme Inhibition Studies : A series of derivatives were synthesized and tested for their ability to inhibit COX-2 and lipoxygenases (LOX). Compounds similar in structure exhibited IC values ranging from 5 to 20 μM against these enzymes, highlighting the potential anti-inflammatory properties .

Table 2: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。